![molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5](/img/no-structure.png)
tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
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Overview
Description
The compound “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of fields such as medicine, agriculture, and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl carbamate, is available . It’s important to note that the actual structure of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” may vary due to the presence of the bromophenyl group.Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form tertiary amines . The specific reactions that “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For example, tert-butyl carbamate is a white solid . The properties of “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” could be different due to the presence of the bromophenyl group.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Ceftolozane Synthesis : tert-butyl N-(2-aminophenyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane, an antibiotic used to treat complicated urinary tract and intra-abdominal infections . Researchers explore its potential as a building block for novel antibiotics.
Organic Synthesis and Chiral Chemistry
- Chiral Directing Group : The tert-butyl N-(2-aminophenyl)carbamate group activates imines, making it an excellent chiral directing group. After nucleophilic addition, it can be readily cleaved using acid . This property is valuable in asymmetric synthesis and the creation of enantiopure compounds.
Boronic Acid Derivatives
- tert-butyl N-(2-aminophenyl)carbamate derivatives find applications in boronic acid chemistry. For example:
- 4-(N-Boc-amino)phenylboronic Acid Pinacol Ester : This compound, modified with a 3,5-di-tert-butyl-4-hydroxybenzyl fragment, has been studied . Boronic acids are essential in Suzuki-Miyaura cross-coupling reactions and other transformations.
Peptide Synthesis and Protecting Groups
- N-Boc-Ethylenediamine : tert-butyl N-(2-aminoethyl)carbamate is used in peptide synthesis as a protecting group for amino groups. It ensures selective deprotection during peptide assembly .
- N-Boc-Ethanolamine : Another derivative, N-Boc-ethanolamine, finds application in peptide chemistry and organic synthesis .
Chemical Biology and Enzyme Inhibition
- Serine Hydrolase Inhibitor-20 : tert-butyl N-(2-aminophenyl)carbamate derivatives have been explored as inhibitors of serine hydrolases, which play critical roles in various biological processes . These inhibitors can be valuable tools for studying enzyme function and drug discovery.
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl carbamate, have been used in the palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with enzymes or receptors involved in the synthesis of anilines.
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given its structural similarity to other carbamate compounds .
Biochemical Pathways
Related compounds have been implicated in the synthesis of pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may play a role in the biosynthesis of pyrrole derivatives.
Result of Action
Based on the known effects of similar compounds, it is likely that the compound influences the synthesis of anilines and pyrrole derivatives .
Safety and Hazards
Future Directions
Research into carbamates and their derivatives is ongoing, with potential applications in a variety of fields such as medicine, agriculture, and biochemistry . The future directions for research into “tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate” would depend on its specific properties and potential applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromophenylacetic acid, followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "tert-butyl carbamate", "3-bromophenylacetic acid", "thionyl chloride", "triethylamine", "2-aminoethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with thionyl chloride and triethylamine to form tert-butyl chloroformate.", "Step 2: 3-bromophenylacetic acid is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate.", "Step 3: The intermediate from step 2 is reacted with 2-aminoethylamine in the presence of sodium bicarbonate to form tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate.", "Step 4: The final product is obtained by treating the intermediate from step 3 with sodium hydroxide and extracting with diethyl ether and ethyl acetate, followed by acidification with hydrochloric acid and extraction with diethyl ether and water." ] } | |
CAS RN |
1086392-07-5 |
Product Name |
tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate |
Molecular Formula |
C13H19BrN2O2 |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
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